molecular formula C9H13N B1347566 N-Methyl-1-(o-tolyl)methanamine CAS No. 874-33-9

N-Methyl-1-(o-tolyl)methanamine

Cat. No.: B1347566
CAS No.: 874-33-9
M. Wt: 135.21 g/mol
InChI Key: YMWQUYQBTXWNAH-UHFFFAOYSA-N
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Description

N-Methyl-1-(o-tolyl)methanamine: is an organic compound belonging to the class of primary amines. It is characterized by the presence of a methyl group attached to the nitrogen atom and an o-tolyl group (a benzene ring with a methyl substituent at the ortho position) attached to the methanamine structure. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Alkylation: One common method for synthesizing N-Methyl-1-(o-tolyl)methanamine involves the reductive alkylation of o-toluidine with formaldehyde and hydrogen in the presence of a catalyst such as palladium on carbon.

    Nucleophilic Substitution: Another method involves the nucleophilic substitution of o-tolylmethyl chloride with methylamine.

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive alkylation processes using continuous flow reactors to ensure consistent product quality and high throughput. The use of advanced catalysts and optimized reaction conditions helps in minimizing impurities and maximizing yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and mild acidic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Organic solvents like ethanol or methanol, and nucleophiles such as halides or amines.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: Secondary amines such as N,N-dimethyl-1-(o-tolyl)methanamine.

    Substitution: Various substituted amines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-Methyl-1-(o-tolyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    N-Methyl-1-(p-tolyl)methanamine: Similar structure but with the methyl group at the para position on the benzene ring.

    N-Methyl-1-(m-tolyl)methanamine: Similar structure but with the methyl group at the meta position on the benzene ring.

    N,N-Dimethyl-1-(o-tolyl)methanamine: Contains an additional methyl group on the nitrogen atom.

Uniqueness: N-Methyl-1-(o-tolyl)methanamine is unique due to the specific positioning of the methyl group on the benzene ring, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can lead to differences in physical properties, reactivity, and biological activity compared to its meta and para counterparts .

Properties

IUPAC Name

N-methyl-1-(2-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-8-5-3-4-6-9(8)7-10-2/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWQUYQBTXWNAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70294616
Record name N-Methyl-1-(2-methylphenyl)methanamine
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Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-33-9
Record name N,2-Dimethylbenzenemethanamine
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Record name NSC 97436
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Record name 874-33-9
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Record name N-Methyl-1-(2-methylphenyl)methanamine
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Record name methyl[(2-methylphenyl)methyl]amine
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Synthesis routes and methods

Procedure details

To a solution of 2-methylbenzaldehyde (10.0 g, 83.23 mmol) in MeOH at 25° C. was added methylamine (40 % in H2O, 25.85 g, 332.9 mmol). The reaction mixture was stirred at 25° C. for 30 min after which time it was cooled to 0° C. and NaBH4 (6.30 g, 166.5 mmol) was added portion-wise. The reaction mixture was then warmed to 25° C. and stirred for an additional 1 hr. The solvent was removed under reduced pressure and water and CH2Cl2 were added. The organic layer was separated and washed with saturated NaHCO3 and brine. After drying over Na2SO4, organic phase was concentrated to afford desired methyl-(2-methyl-benzyl)-amine (10.49 g, 93.2%) as an oil of sufficient purity for use in the next reaction: MS(APCI+) 136.3 m/z (M+H); H-NMR (CDCl3) δ 7.35-7.08 (m, 3 H), 3.73 (s, 2 H), 2.49 (s, 3 H), 2.34 (s, 3 H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25.85 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
6.3 g
Type
reactant
Reaction Step Two

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